2,3-Dimethyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid is a heterocyclic compound characterized by its unique imidazo[4,5-b]pyridine structure. It has the molecular formula and a molecular weight of approximately 191 g/mol. This compound features a carboxylic acid functional group at the 7-position of the imidazo ring, contributing to its chemical reactivity and potential biological activity. The compound exhibits a boiling point of 349ºC and a density of 1.68 g/cm³, with a flash point of 164.8ºC, indicating its stability under standard laboratory conditions .
The chemical reactivity of 2,3-dimethyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid is primarily influenced by its functional groups. The carboxylic acid group can undergo typical reactions such as:
These reactions make it a versatile intermediate in organic synthesis and medicinal chemistry.
Research indicates that 2,3-dimethyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid possesses notable biological activities. It has been studied for its potential effects on glucose metabolism and has shown promise in treating conditions like type 2 diabetes mellitus. The compound's mechanism of action may involve inhibition of sodium-glucose cotransporter 2 (SGLT2), which is crucial for glucose reabsorption in the kidneys . Additionally, it may exert anti-inflammatory and antioxidant effects, contributing to its therapeutic potential.
The synthesis of 2,3-dimethyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid can be achieved through several methodologies:
These synthetic routes often involve multi-step processes and can vary based on the desired yield and purity levels.
2,3-Dimethyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid finds applications in various fields:
Studies focusing on the interactions of 2,3-dimethyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid with biological macromolecules have revealed its potential as an SGLT2 inhibitor. This interaction is significant for developing therapies aimed at enhancing glycemic control in diabetic patients. Furthermore, research into its binding affinity with various receptors suggests it may influence multiple signaling pathways involved in glucose homeostasis and inflammation .
Several compounds share structural similarities with 2,3-dimethyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid. Here are some notable examples:
Compound Name | CAS Number | Similarity Index |
---|---|---|
2-Methylimidazo[1,2-a]pyridin-8-ylamine hydrochloride | 173159-45-0 | 0.76 |
6-Chloro-1-methyl-1H-imidazo[4,5-c]pyridine | 7205-46-1 | 0.74 |
7-Chloro-2-methylimidazo[4,5-p]yridine | 929074-44-2 | 0.73 |
Imidazo[1,2-a]pyridin-3-ylmethanamine | 160771-89-1 | 0.72 |
These compounds exhibit varying degrees of biological activity and structural characteristics but share the imidazole or pyridine core that defines their functionality. The uniqueness of 2,3-dimethyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid lies in its specific methyl substitutions and carboxylic acid functionality that tailor its pharmacological profile.